molecular formula C8H18O4S4 B043789 1,6-Bis(methylsulfonylsulfanyl)hexane CAS No. 56-01-9

1,6-Bis(methylsulfonylsulfanyl)hexane

Cat. No.: B043789
CAS No.: 56-01-9
M. Wt: 306.5 g/mol
InChI Key: JIOMRMVPHYQHQG-UHFFFAOYSA-N
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Description

1,6-Bis(methylsulfonylsulfanyl)hexane is an organic compound with the molecular formula C8H18O4S4. It is known for its unique structure, which includes two sulfonyl groups and two sulfanyl groups attached to a hexane backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

1,6-Bis(methylsulfonylsulfanyl)hexane can be synthesized through several methods. One common synthetic route involves the reaction of 1,6-hexanedithiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the product and ensure consistent quality.

Chemical Reactions Analysis

1,6-Bis(methylsulfonylsulfanyl)hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,6-Bis(methylsulfonylsulfanyl)hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(methylsulfonylsulfanyl)hexane involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This interaction can modify the structure and function of these molecules, leading to various biological effects. The compound’s sulfonyl groups are particularly reactive, making it a useful tool in biochemical research .

Comparison with Similar Compounds

1,6-Bis(methylsulfonylsulfanyl)hexane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its dual sulfonyl and sulfanyl groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

1,6-bis(methylsulfonylsulfanyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S4/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOMRMVPHYQHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391785
Record name 1,6-bis(methylsulfonylsulfanyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-01-9
Record name 1,6-bis(methylsulfonylsulfanyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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